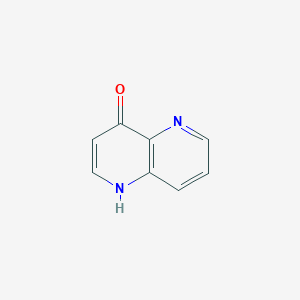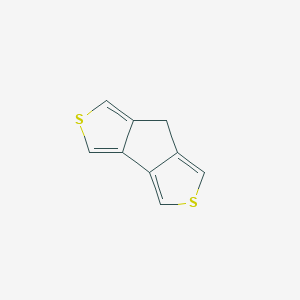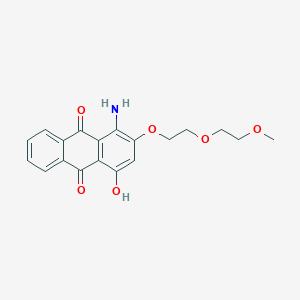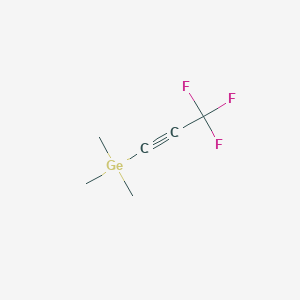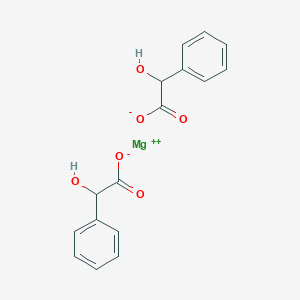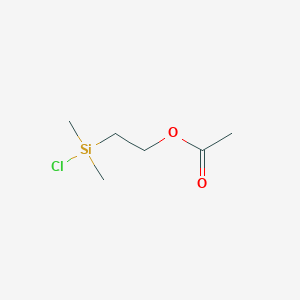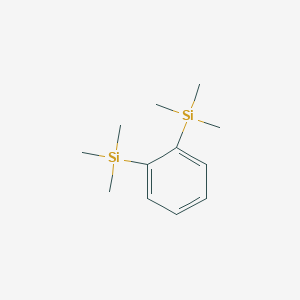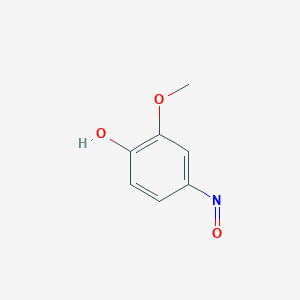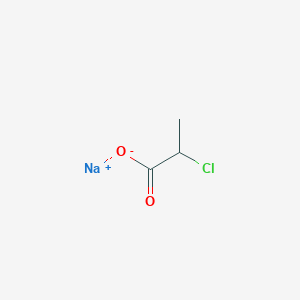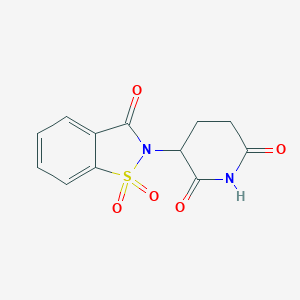
4-Propylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylcyclohexane-1,3-dione (PCCD) is a cyclic diketone that has gained attention in the scientific community due to its unique chemical properties and potential applications. PCCD is a colorless crystalline solid that is soluble in organic solvents. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Aplicaciones Científicas De Investigación
4-Propylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of science. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 4-Propylcyclohexane-1,3-dione has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of 4-Propylcyclohexane-1,3-dione is not well understood. However, it is believed that 4-Propylcyclohexane-1,3-dione acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. 4-Propylcyclohexane-1,3-dione has been shown to react with glutathione, a tripeptide thiol, forming a stable adduct. This suggests that 4-Propylcyclohexane-1,3-dione may have a potential role in modulating cellular redox status.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione are not well studied. However, it has been reported that 4-Propylcyclohexane-1,3-dione has antioxidant properties. 4-Propylcyclohexane-1,3-dione has been shown to scavenge free radicals and inhibit lipid peroxidation. 4-Propylcyclohexane-1,3-dione has also been reported to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Propylcyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize. 4-Propylcyclohexane-1,3-dione has a high purity and yield, making it an ideal starting material for the synthesis of various organic compounds. However, 4-Propylcyclohexane-1,3-dione has some limitations for lab experiments. It is highly reactive and can react with various nucleophiles, making it difficult to handle. 4-Propylcyclohexane-1,3-dione is also unstable in the presence of moisture and air, and it should be stored in a dry and inert atmosphere.
Direcciones Futuras
There are several future directions for the study of 4-Propylcyclohexane-1,3-dione. One potential direction is the study of the mechanism of action of 4-Propylcyclohexane-1,3-dione. Understanding the mechanism of action of 4-Propylcyclohexane-1,3-dione can provide insight into its potential applications in various fields of science. Another potential direction is the study of the biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione. Studying the effects of 4-Propylcyclohexane-1,3-dione can provide insight into its potential therapeutic applications. Additionally, the synthesis of novel 4-Propylcyclohexane-1,3-dione derivatives can lead to the discovery of new compounds with unique chemical properties and potential applications.
Métodos De Síntesis
4-Propylcyclohexane-1,3-dione can be synthesized by the oxidation of 4-propylcyclohexanone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The most commonly used method for the synthesis of 4-Propylcyclohexane-1,3-dione is the oxidation of 4-propylcyclohexanone using potassium permanganate in the presence of sulfuric acid. This method yields 4-Propylcyclohexane-1,3-dione with high purity and yield.
Propiedades
Número CAS |
18456-81-0 |
|---|---|
Nombre del producto |
4-Propylcyclohexane-1,3-dione |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3 |
Clave InChI |
WWLVJBISOZBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=O)CC1=O |
SMILES canónico |
CCCC1CCC(=O)CC1=O |
Sinónimos |
4-Propyl-1,3-cyclohexanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





